molecular formula C13H16ClNO3 B3433108 2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid CAS No. 1396967-36-4

2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid

Cat. No.: B3433108
CAS No.: 1396967-36-4
M. Wt: 269.72 g/mol
InChI Key: LASGEJISYLOCTM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid is an organic compound characterized by the presence of a chlorinated aromatic ring, an amide group, and a branched aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-chlorobenzoyl chloride and 3-methylpentanoic acid in the presence of a base such as triethylamine can form the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: this compound can be converted to this compound.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural features.

    Biological Studies: Used in studies to understand the interaction of amide-containing compounds with biological systems.

Industry:

    Materials Science:

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid exerts its effects involves:

    Molecular Targets: Interaction with enzymes or receptors that recognize the amide or aromatic groups.

    Pathways: Modulation of biochemical pathways involving amide bond formation or cleavage.

Comparison with Similar Compounds

    2-[(4-Bromophenyl)formamido]-3-methylpentanoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-[(4-Methylphenyl)formamido]-3-methylpentanoic acid: Contains a methyl group instead of chlorine on the aromatic ring.

Uniqueness:

    Chlorine Substitution: The presence of the chlorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to its analogs.

This detailed overview of 2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid highlights its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASGEJISYLOCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301239
Record name Isoleucine, N-(4-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396967-36-4
Record name Isoleucine, N-(4-chlorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396967-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoleucine, N-(4-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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